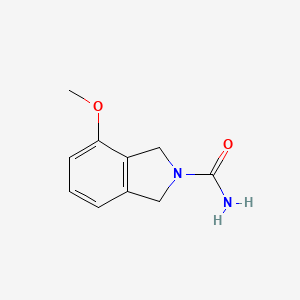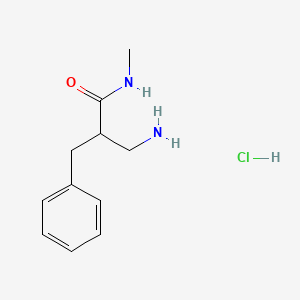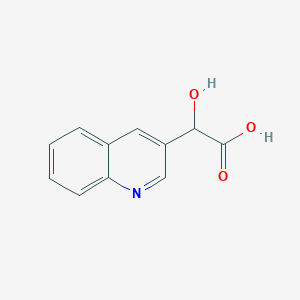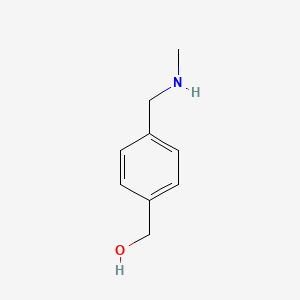
(4-((Methylamino)methyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Methylamino)methyl)phenyl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a methylamino group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-((Methylamino)methyl)phenyl)methanol involves the reduction of 4-((Methylamino)methyl)benzaldehyde using borane-tetrahydrofuran (THF) complex. The reaction is typically carried out at temperatures ranging from 0 to 25°C for about 6 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-((Methylamino)methyl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-((Methylamino)methyl)benzaldehyde or 4-((Methylamino)methyl)benzoic acid.
Reduction: 4-((Methylamino)methyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-((Methylamino)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-((Methylamino)methyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(4-((Methylamino)methyl)benzaldehyde): Similar structure but with an aldehyde group instead of a hydroxyl group.
(4-((Methylamino)methyl)benzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(4-((Methylamino)methyl)aniline): Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
(4-((Methylamino)methyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and a methylamino group on the phenyl ring
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
[4-(methylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3 |
Clave InChI |
XZRBKRJYOUSBMI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



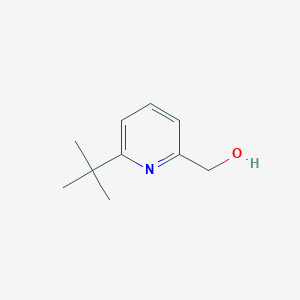


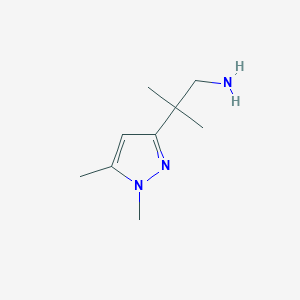



![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
